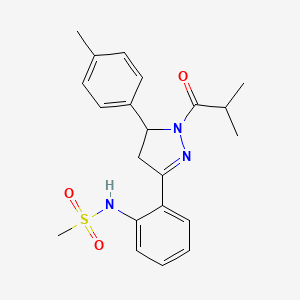

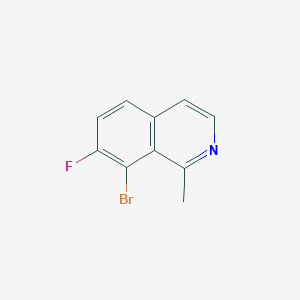

![molecular formula C19H21F3N4O B2559545 6-Cyclopropyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2097891-15-9](/img/structure/B2559545.png)

6-Cyclopropyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-Cyclopropyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one” is a complex organic molecule. It contains several functional groups and rings, including a cyclopropyl group, a pyridin-2-yl group, a piperidin-4-yl group, and a dihydropyridazin-3-one group . The trifluoromethyl group attached to the pyridine ring is a common motif in many bioactive molecules .

Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and various reagents. Unfortunately, specific synthesis methods for this exact compound were not found in the available literature .Molecular Structure Analysis

The molecular structure of this compound is characterized by its multiple ring structures and functional groups. The trifluoromethyl group attached to the pyridine ring could potentially influence the compound’s reactivity and interactions .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its various functional groups. The trifluoromethyl group on the pyridine ring, for example, could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a trifluoromethyl group, for example, could potentially affect the compound’s polarity and solubility .Scientific Research Applications

Stereochemical Studies and Synthesis Optimization

Research into stereochemistry and nucleophilic displacements on cyclopropyl substrates has led to improved synthesis methods for compounds like LY335979 trihydrochloride, an important modulator in drug resistance studies. These studies focus on the stereochemical outcomes of reactions involving cyclopropyl groups, which are relevant to the synthesis and optimization of compounds similar to the one (Barnett, Huff, Kobierski, Letourneau, & Wilson, 2004).

Heterocyclic Chemistry and Ring-Opening Reactions

In the realm of heterocyclic chemistry, the ring-opening reactions of cyclopropane derivatives have been explored to produce various heterocyclic structures such as dihydropyrazoles and cyclopropane-fused pyridazinones. These reactions highlight the versatility of cyclopropyl-containing compounds in synthesizing complex heterocyclic frameworks, which could be relevant for developing new pharmaceuticals (Sathishkannan, Tamilarasan, & Srinivasan, 2017).

Biological Activity and Drug Discovery

Cyclopropyl derivatives have been identified as potent histamine H3 receptor inverse agonists, showing significant in vivo activity. These findings underline the potential of cyclopropyl and pyridazinone derivatives in cognitive enhancement and wake-promoting therapeutic applications, indicating a pathway for research into neurological disorders and sleep regulation (Hudkins, Josef, Becknell, Aimone, Lyons, Mathiasen, Gruner, & Raddatz, 2014).

Topoisomerase Inhibition and Anticancer Research

Cyclopropyl-quinolinecarboxylic acid derivatives have been evaluated for their interaction with mammalian topoisomerase II, an enzyme critical in DNA replication and cell division. These studies contribute to the development of anticancer agents by targeting key cellular mechanisms, suggesting a research avenue for compounds with similar structures (Wentland, Lesher, Reuman, Gruett, Singh, Aldous, Dorff, Rake, & Coughlin, 1993).

properties

IUPAC Name |

6-cyclopropyl-2-[[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N4O/c20-19(21,22)15-2-1-9-23-18(15)25-10-7-13(8-11-25)12-26-17(27)6-5-16(24-26)14-3-4-14/h1-2,5-6,9,13-14H,3-4,7-8,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXFHCERFRGQLIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C4=C(C=CC=N4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Cyclopropyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

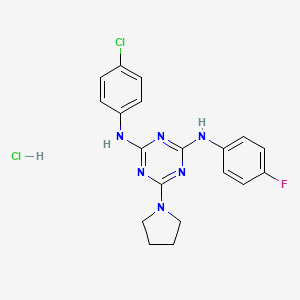

![3-Bromo-6-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2559462.png)

![N-(3,5-dimethylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2559463.png)

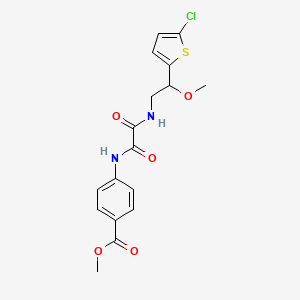

![N-(3-(isoxazol-4-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2559465.png)

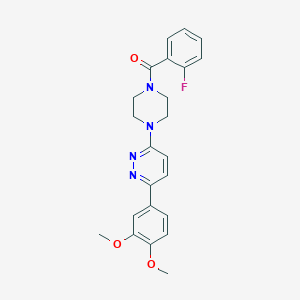

![N-cyclohexyl-7-cyclopentyl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2559467.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl isobutyrate](/img/structure/B2559471.png)

![Ethyl 4-{3-[(4-fluorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2559472.png)

![5-(5-methyl-2-furyl)-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2559481.png)